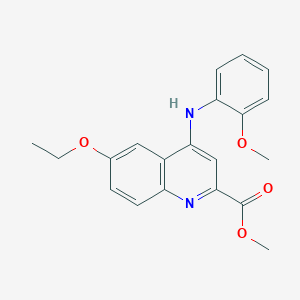

Methyl 6-ethoxy-4-((2-methoxyphenyl)amino)quinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

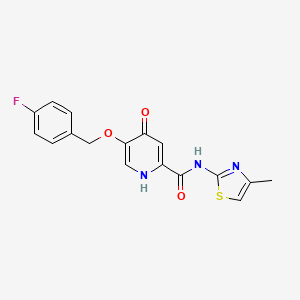

“Methyl 6-ethoxy-4-((2-methoxyphenyl)amino)quinoline-2-carboxylate” is a chemical compound with the molecular formula C20H20N2O4 . It has a molecular weight of 352.39 . This compound is available from suppliers for scientific research needs .

Synthesis Analysis

The synthesis of quinoline derivatives, which this compound is a part of, has been a subject of interest due to their applications in medicinal and synthetic organic chemistry . Various methods have been used for the synthesis of quinoline derivatives, including microwave synthesis, using clay or other catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCOc1ccc2nc(cc(Nc3ccc(OC)cc3)c2c1)C(=O)OC . This representation provides a way to visualize the compound’s structure using appropriate software .Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Intermediates

Research on quinoline derivatives, including compounds structurally related to Methyl 6-ethoxy-4-((2-methoxyphenyl)amino)quinoline-2-carboxylate, has shown their significance in pharmaceutical synthesis. For instance, practical and large-scale synthesis methods have been developed for octahydrobenzo[g]quinolines, serving as intermediates for pharmaceutically active compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000). Furthermore, new quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated as anti-Mycobacterium tuberculosis agents, indicating the role of quinoline derivatives in developing antibacterial agents (Jaso, Zarranz, Aldana, & Monge, 2005).

Antimicrobial Activity

Quinoline derivatives have been explored for their antimicrobial properties. For example, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids showed significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).

Chemical Synthesis Innovation

Innovative synthetic routes for producing quinoline derivatives have been developed, such as the facile synthesis of dibenzo[b,g][1,8]naphthyridin-5-ones from 2,4-dichloroquinolines, demonstrating the versatility and efficiency of modern chemical synthesis techniques in producing complex quinoline structures (Manoj & Prasad, 2010).

Biological Applications

Further research into quinoline derivatives has led to the discovery of compounds with potential biological applications, such as the novel 3-quinoline carboxamides acting as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These findings illustrate the therapeutic potential of quinoline derivatives in targeting specific biological pathways (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, Thomason, 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Quinoline derivatives are known to have a wide range of biological activities and can interact with various targets .

Mode of Action

Quinoline derivatives are known to participate in various types of reactions, including suzuki–miyaura (sm) cross-coupling . In SM cross-coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s worth noting that quinoline derivatives are often involved in carbon–carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction is known to be mild and functional group tolerant, making it widely applicable in various biochemical contexts .

Result of Action

The broad range of biological activities associated with quinoline derivatives suggests that they may have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

methyl 6-ethoxy-4-(2-methoxyanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-4-26-13-9-10-15-14(11-13)17(12-18(21-15)20(23)25-3)22-16-7-5-6-8-19(16)24-2/h5-12H,4H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIHTUISDYCXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC=C3OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2889544.png)

![4-[Cyclobutyl(methylsulfonyl)amino]azepane-1-carboxamide](/img/structure/B2889547.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2889556.png)

![(4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2889559.png)

![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+](/img/structure/B2889560.png)

![Dispiro[3.0.35.14]nonane-9-carboxylic acid](/img/structure/B2889563.png)

![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2889567.png)